

Unveiling the Electronic Landscape of Nickel Sulfides: A Theoretical DFT Perspective

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Compound Name:	NICKELSULFIDE	
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An In-depth guide for researchers and material scientists on the application of Density Functional Theory (DFT) to elucidate the electronic properties of nickel sulfide compounds.

Nickel sulfides (NiS_x) represent a fascinating class of materials, exhibiting a rich variety of stoichiometries and crystal structures, each endowed with unique electronic and magnetic properties. From the metallic behavior of heazlewoodite (Ni₃S₂) to the antiferromagnetic insulating state of vaesite (NiS₂), this diversity makes them compelling candidates for applications in catalysis, energy storage, and electronics. Understanding the intricate interplay between their structure and electronic behavior is paramount for designing novel functional materials. This technical guide delves into the powerful approach of using Density Functional Theory (TFD) to theoretically investigate and predict the electronic properties of nickel sulfides.

Core Computational Methodologies: The DFT and DFT+U Approach

Density Functional Theory has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of materials. The choice of the exchange-correlation functional is crucial for obtaining accurate results. For transition metal compounds like nickel sulfides, standard DFT functionals such as the Generalized Gradient Approximation (GGA) can sometimes fail to accurately describe the localized d-electrons of the nickel atoms, leading to an incorrect prediction of their electronic and magnetic properties.

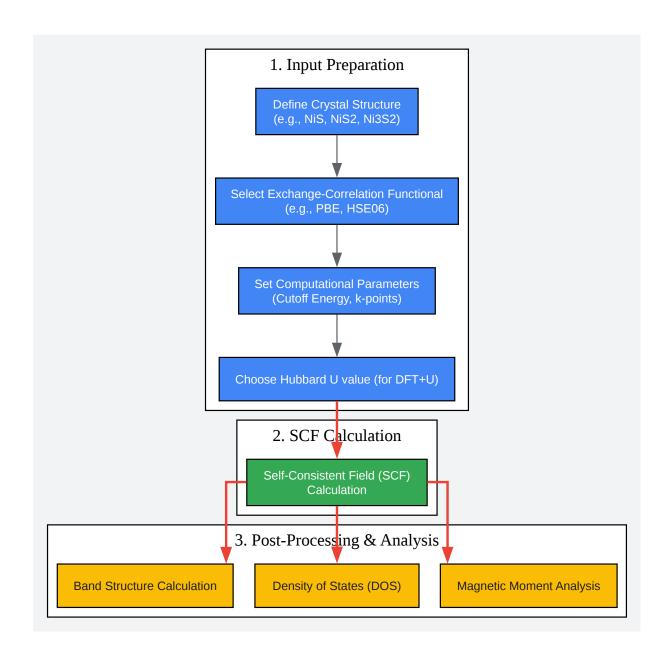


To address this limitation, a common approach is the DFT+U method, where a Hubbard U term is added to the DFT functional to better account for the strong on-site Coulomb repulsion of the localized d-electrons. The selection of an appropriate U value is critical and is often determined by fitting to experimental data or through ab-initio calculations.

A Typical Computational Workflow

The process of performing a DFT or DFT+U calculation on a nickel sulfide system generally follows a structured workflow. This involves defining the crystal structure, setting the computational parameters, running the self-consistent field calculation to determine the ground state electronic density, and finally, post-processing the results to obtain the desired electronic properties such as the band structure and density of states.





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Caption: A generalized workflow for performing DFT and DFT+U calculations on nickel sulfides.

Comparative Electronic Properties of Nickel Sulfide Phases



The various stoichiometries of nickel sulfide exhibit a range of electronic properties. The following table summarizes key quantitative data obtained from theoretical DFT studies on some of the most commonly investigated phases. It is important to note that the calculated values, particularly the band gap, are highly dependent on the level of theory (e.g., GGA, GGA+U, HSE06) and the chosen parameters.

Nickel Sulfide Phase	Crystal Structure	Magnetic State	Method	U (eV)	Band Gap (eV)	Magnetic Moment (μΒ/Ni)
NiS	Millerite	Antiferrom agnetic	PBE+U	5.0	0.4	1.5
NiS	Millerite	Antiferrom agnetic	HSE06	-	0.6	1.4
NiS ₂	Pyrite	Antiferrom agnetic	PBE+U	4.5	1.2	1.8
NiS ₂	Pyrite	Antiferrom agnetic	HSE06	-	1.5	1.7
Ni ₃ S ₂	Heazlewoo dite	Non- magnetic	PBE	-	0.0 (Metallic)	0.0
Ni ₃ S ₂	Heazlewoo dite	Non- magnetic	HSE06	-	0.0 (Metallic)	0.0

Detailed Computational Protocols

To ensure reproducibility and allow for meaningful comparisons between studies, a detailed reporting of the computational methodology is essential. Below are representative protocols for DFT and DFT+U calculations on nickel sulfides, based on common practices in the field.

Protocol 1: PBE+U Calculation for NiS

Software: Quantum ESPRESSO



- Crystal Structure: The experimental crystal structure of millerite NiS is used as the starting point. The lattice parameters and atomic positions are fully relaxed until the forces on each atom are less than 0.01 eV/Å.
- Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.
- Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is employed.
- Hubbard U Correction: A Hubbard U value of 5.0 eV is applied to the Ni 3d orbitals to account for strong electron correlation.
- Plane-Wave Cutoff Energy: A cutoff energy of 500 eV is used for the plane-wave basis set.
- k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of 8x8x8 for the self-consistent field calculation and a denser grid for the subsequent density of states calculation.
- Convergence Criteria: The self-consistent field calculation is considered converged when the total energy difference between consecutive iterations is less than 10^{-6} eV.

Protocol 2: HSE06 Calculation for NiS2

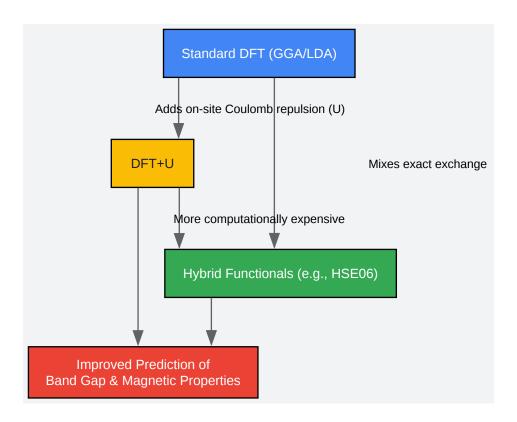
- Software: VASP (Vienna Ab initio Simulation Package)
- Crystal Structure: The pyrite structure of NiS₂ is geometrically optimized using the chosen functional until the residual forces are negligible.
- Exchange-Correlation Functional: The Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional is
 used, which mixes a portion of exact Hartree-Fock exchange with the PBE functional. This
 often provides more accurate band gaps for semiconductors and insulators.
- Plane-Wave Cutoff Energy: A kinetic energy cutoff of 450 eV is set for the plane-wave basis.
- k-point Sampling: A gamma-centered k-point mesh of 6x6x6 is utilized for the structural relaxation and electronic structure calculations.



- Magnetic Ordering: An antiferromagnetic ordering is initialized for the Ni atoms.
- Convergence Criteria: The electronic self-consistent loop is terminated when the change in total energy is smaller than 10⁻⁵ eV.

Logical Relationship between DFT Methods and Accuracy

The choice of DFT functional significantly impacts the predicted electronic properties. A simplified diagram below illustrates the general relationship between different levels of theory and their expected accuracy for materials like nickel sulfides.



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Caption: Relationship between DFT methods and their accuracy for correlated systems.

In conclusion, theoretical DFT studies provide invaluable insights into the electronic properties of nickel sulfides. The appropriate choice of computational methodology, particularly the use of DFT+U or hybrid functionals, is crucial for accurately capturing the effects of strong electron correlation in these materials. The data and protocols presented in this guide offer a foundation







for researchers to conduct and interpret their own computational investigations into this promising class of materials.

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